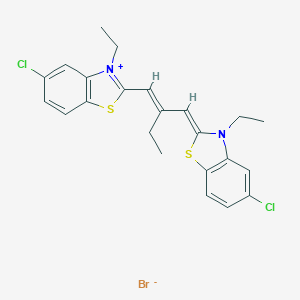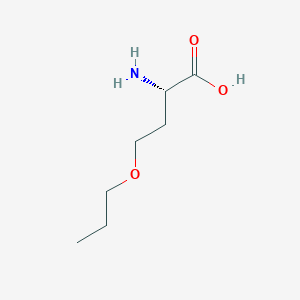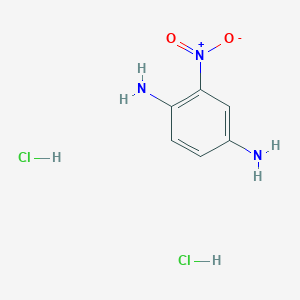
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is a chemical compound used in scientific research applications. It is a member of the benzothiazole family, which has been extensively studied due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is not fully understood. It is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It may also work by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antimicrobial effects against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide in lab experiments is its potential as an imaging agent for cancer diagnosis. It also has antimicrobial and anti-inflammatory effects, which make it a useful tool for studying these processes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide. One area of interest is its potential as an imaging agent for cancer diagnosis. Another area of interest is its potential as a therapeutic agent for cancer and inflammation. Additionally, more research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Métodos De Síntesis
The synthesis of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide involves several steps. The starting material is 5-chloro-2-aminobenzothiazole, which is reacted with 3-ethyl-4-methyl-1-pentene-1-ol to form the corresponding iminium salt. This intermediate is then reacted with 5-chloro-3-ethyl-2-formylbenzothiazole to form the final product.
Aplicaciones Científicas De Investigación
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been studied for its potential as an imaging agent for cancer diagnosis.
Propiedades
Número CAS |
18426-56-7 |
|---|---|
Nombre del producto |
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide |
Fórmula molecular |
C23H23BrCl2N2S2 |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C23H23Cl2N2S2.BrH/c1-4-15(11-22-26(5-2)18-13-16(24)7-9-20(18)28-22)12-23-27(6-3)19-14-17(25)8-10-21(19)29-23;/h7-14H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IRDCLYHXVTZGKY-UHFFFAOYSA-M |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
SMILES canónico |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
Otros números CAS |
18426-56-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)







![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)


